3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

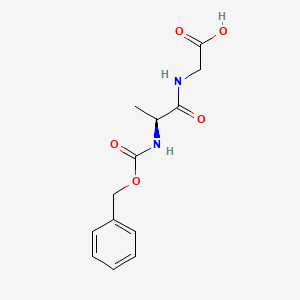

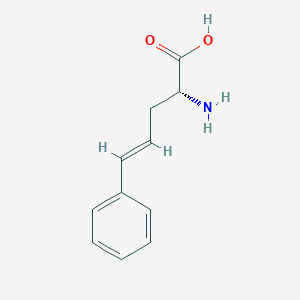

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 . It is used for proteomics research .

Molecular Structure Analysis

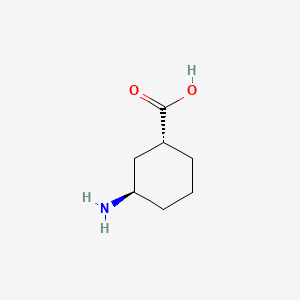

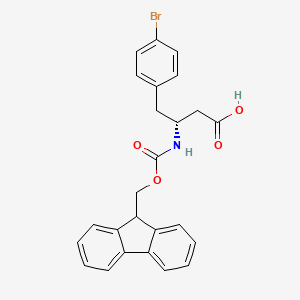

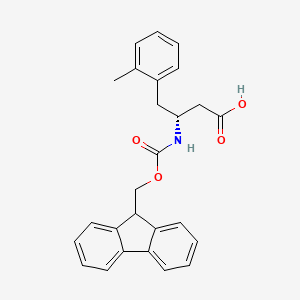

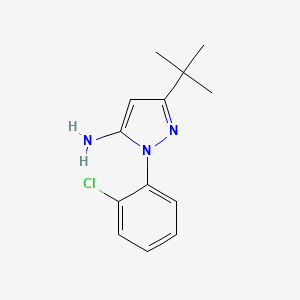

The molecular structure of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a tert-butyl group at the 3-position and a 2-chlorophenyl group at the 1-position . The presence of nitrogen in the pyrazole ring and the chlorine atom in the phenyl ring could potentially influence the compound’s reactivity and interactions.Physical And Chemical Properties Analysis

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine is a solid compound . Its molecular weight is 249.74 . The compound’s properties could be influenced by its molecular structure, including the presence of the pyrazole ring and the chlorine atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

One of the primary focuses of research on this compound involves its synthesis and structural analysis. Studies have reported on the efficient synthesis methods and the unique structural properties of this compound and its derivatives. For instance, research has shown that tert-butylhydrazine hydrochloride can be used in the preparation of tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting the compound's utility in pyrazole protection and single-step preparation methodologies (Pollock & Cole, 2014). Further studies have delved into the crystalline structures of specific derivatives, revealing intricate hydrogen-bonding patterns and π-π stacking interactions, which are critical for understanding the compound's molecular interactions and stability (Portilla et al., 2011).

Chemical Reactivity

The chemical reactivity of 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine derivatives has been another significant area of research. These studies explore how the compound reacts under various conditions, leading to the formation of new compounds with potential biological or industrial applications. For example, research into the reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives under different agents has led to the synthesis of novel compounds with established structures based on spectral data, showcasing the versatility of this compound in synthesizing biologically active molecules (Mironovich & Shcherbinin, 2014).

Material Science and Catalysis

In material science and catalysis, the compound's derivatives have been explored for their potential use in innovative applications. For instance, pyrazolylborane Lewis pairs derived from this compound have been studied for their ability to fixate small molecules like carbon dioxide, demonstrating the compound's relevance in environmental chemistry and potential applications in CO2 sequestration technologies (Theuergarten et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-tert-butyl-2-(2-chlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-7-5-4-6-9(10)14/h4-8H,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLRDDKINAAAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426854 | |

| Record name | 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

CAS RN |

956397-18-5 | |

| Record name | 3-tert-butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.